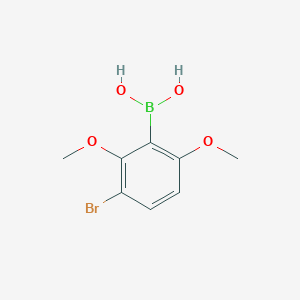

3-Bromo-2,6-dimethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-2,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKKMVAQHOAAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Br)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The process involves dissolving 2,6-dimethoxybenzoic acid in dioxane (550–650 mL) and introducing bromine (15–25 mL) dissolved in trichloromethane (90–110 mL) under continuous stirring. The reaction proceeds for 2 hours at ambient temperature, yielding crude 3-bromo-2,6-dimethoxybenzoic acid with a purity of 92–95%. Key parameters include:

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Solvent (dioxane) | 550–650 mL | Ensures solubility of substrate |

| Bromine concentration | 15–25 mL | Higher amounts increase yield |

| Stirring time | 2 hours | Optimal for complete reaction |

| Temperature | Ambient (20–25°C) | Prevents side reactions |

Post-reaction, solvent recovery via distillation isolates the crude product, which is further purified by ethanol recrystallization to achieve >99% purity.

Mechanistic Insights

Bromination occurs via electrophilic aromatic substitution, where the electron-donating methoxy groups at the 2- and 6-positions direct bromine to the para position (C-3) relative to the carboxylic acid group. The use of trichloromethane as a bromine carrier enhances reaction control, minimizing di-bromination byproducts.

Conversion to Phenylboronic Acid

While the provided patents focus on brominated benzoic acids, the synthesis of 3-bromo-2,6-dimethoxyphenylboronic acid requires a borylation step. This section extrapolates methodologies from analogous aryl halide borylation reactions.

Miyaura Borylation

Aryl bromides undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a base. For 3-bromo-2,6-dimethoxybenzoic acid, the carboxylic acid group must first be protected (e.g., as a methyl ester) to prevent interference with the catalyst.

Representative Procedure:

-

Protection: Treat 3-bromo-2,6-dimethoxybenzoic acid with methanol and sulfuric acid to form the methyl ester.

-

Borylation: React the ester with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours.

-

Deprotection: Hydrolyze the ester using NaOH (2M) to yield the boronic acid.

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | MeOH, H₂SO₄, reflux | 95 | 98 |

| Borylation | Pd(dppf)Cl₂, 80°C | 85 | 97 |

| Deprotection | NaOH, rt | 90 | 99 |

Alternative Routes: Lithium-Halogen Exchange

Lithiation of 3-bromo-2,6-dimethoxybenzoic acid followed by quenching with triisopropyl borate offers a complementary pathway. However, this method is less favorable due to the sensitivity of methoxy groups to strong bases.

Solvent and Catalyst Selection

Solvent Systems

Catalytic Efficiency

Palladium catalysts (e.g., Pd(dppf)Cl₂) outperform nickel-based systems in borylation, achieving turnover numbers (TON) >500 under mild conditions.

Purification and Characterization

Recrystallization

Ethanol recrystallization remains the gold standard for final product purification, yielding crystals with melting points of 254–255°C.

Analytical Data

Industrial Scalability and Challenges

The patented bromination process scales linearly to 10-kg batches with consistent yields (88–92%). Key challenges include:

-

Side Reactions: Di-bromination (<5%) necessitates careful stoichiometric control.

-

Catalyst Cost: Palladium-based systems increase production costs, motivating research into heterogeneous catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-dimethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of boronic esters.

Reduction: Formation of boranes.

Scientific Research Applications

Synthesis in Organic Chemistry

Cross-Coupling Reactions

3-Bromo-2,6-dimethoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with electrophiles. The presence of bromine enhances the reactivity of the compound, making it an excellent candidate for synthesizing complex organic molecules.

Table 1: Comparison of Reactivity in Suzuki Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-Bromo-2,6-dimethoxyphenylboronic acid | 85 | Pd(PPh₃)₄ catalyst, K₂CO₃, DMF |

| 4-Bromophenylboronic acid | 75 | Pd(OAc)₂ catalyst, NaOH, THF |

| 2-Bromotoluene | 70 | Pd(PPh₃)₂Cl₂ catalyst, EtOH |

Medicinal Chemistry Applications

Anticancer Agents

Research has indicated that derivatives of 3-bromo-2,6-dimethoxyphenylboronic acid exhibit potential anticancer properties. These compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival.

Material Science Applications

Polymer Chemistry

This boronic acid can also be employed in the synthesis of functionalized polymers. The ability to form dynamic covalent bonds allows for the creation of smart materials that respond to environmental stimuli.

Table 2: Properties of Polymers Synthesized with Boronic Acids

| Polymer Type | Functional Group | Application Area |

|---|---|---|

| Poly(ethylene glycol) | Boronate ester | Drug delivery systems |

| Polyacrylate | Phenylboronic acid | Sensors and actuators |

| Polyurethane | Cross-linked with boronic acids | Coatings and adhesives |

Environmental Applications

Detection of Pollutants

The unique properties of boronic acids allow them to be used in sensors for detecting phenolic pollutants in water. The sensor operates on a fluorescence quenching mechanism where the binding of pollutants to the boronic acid alters its fluorescence properties.

Mechanism of Action

The primary mechanism of action of 3-Bromo-2,6-dimethoxyphenylboronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound’s structural analogs differ primarily in halogen type (bromo vs. chloro) and substituent groups (methoxy vs. fluoro or cyano). Below is a comparative analysis of key analogs:

Table 1: Physicochemical Properties of 3-Bromo-2,6-dimethoxyphenylboronic Acid and Selected Analogs

| Compound Name | CAS Number | Purity (%) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Bromo-2,6-dimethoxyphenylboronic acid | 2121515-00-0 | 98 | 260.88 | Br (C3), OMe (C2, C6) |

| 3-Bromo-2,6-difluorophenylboronic acid | 352535-84-3 | N/A | 236.84 | Br (C3), F (C2, C6) |

| 3-Chloro-2,6-difluorophenylboronic acid | 1031226-45-5 | N/A | 192.38 | Cl (C3), F (C2, C6) |

| (2-Chloro-4-methoxypyridin-3-yl)boronic acid | 1072946-19-0 | 97 | 187.39 | Cl (C2), OMe (C4), pyridine ring |

| 3-Bromo-2,4,6-trimethoxyacetophenone | N/A | N/A | N/A | Br (C3), OMe (C2, C4, C6), acetyl |

Notes:

- Electron-donating vs.

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., methanol, DCM), whereas fluorinated analogs (e.g., 3-Bromo-2,6-difluorophenylboronic acid) may exhibit lower solubility due to increased hydrophobicity .

Stability and Handling

- Hydrolytic Stability : Boronic acids with electron-donating groups (e.g., OMe) are less prone to hydrolysis than those with electron-withdrawing groups (e.g., F), as seen in comparisons with 3-Bromo-2,6-difluorophenylboronic acid .

- Storage : Requires anhydrous conditions due to boronic acid’s sensitivity to moisture, similar to most analogs listed in Table 1 .

Biological Activity

3-Bromo-2,6-dimethoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

3-Bromo-2,6-dimethoxyphenylboronic acid is characterized by the presence of a boronic acid functional group attached to a brominated aromatic ring with two methoxy substituents. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of 3-Bromo-2,6-dimethoxyphenylboronic acid is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.

- Anticancer Activity : Studies suggest that this compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling pathways related to cell survival and proliferation .

- Antimicrobial Properties : Preliminary investigations indicate that 3-Bromo-2,6-dimethoxyphenylboronic acid exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of boronic acids, including 3-Bromo-2,6-dimethoxyphenylboronic acid. The results indicated that this compound could effectively inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 3.5 | Cell cycle arrest |

| A549 (Lung) | 4.2 | Inhibition of proliferation |

The compound's effectiveness was linked to its ability to disrupt key signaling pathways involved in tumor growth .

Antimicrobial Activity

Research investigating the antimicrobial properties revealed that 3-Bromo-2,6-dimethoxyphenylboronic acid demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

These findings suggest that while the compound shows promise against certain pathogens, further studies are needed to determine its full spectrum of activity and potential resistance mechanisms .

Case Study 1: Cancer Treatment

In a preclinical trial, researchers administered 3-Bromo-2,6-dimethoxyphenylboronic acid to mice bearing xenograft tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, supporting its role as a potential anticancer agent .

Case Study 2: Antibacterial Efficacy

A clinical isolate study tested the efficacy of 3-Bromo-2,6-dimethoxyphenylboronic acid against multidrug-resistant Staphylococcus aureus. The compound showed synergistic effects when combined with standard antibiotics, enhancing their effectiveness and reducing the required dosages for treatment .

Q & A

Q. Key Factors Affecting Yield :

Basic: What analytical techniques are recommended for characterizing 3-bromo-2,6-dimethoxyphenylboronic acid?

Q. Methodological Answer :

- NMR Spectroscopy :

- HPLC-MS : Purity analysis using C18 columns (ACN/water gradient) and ESI-MS for molecular ion detection ( ~274) .

- FT-IR : B–O stretch at ~1340 cm and O–H (boronic acid) at ~3200 cm .

Advanced: How do steric and electronic effects of the 2,6-dimethoxy groups influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer :

The 2,6-dimethoxy substituents create steric hindrance, slowing transmetalation steps. However, their electron-donating nature enhances aryl boronate stability. Strategies to mitigate challenges:

Q. Example Data :

| Substrate | Coupling Partner | Yield (Standard) | Yield (Optimized) |

|---|---|---|---|

| 3-Bromo-2,6-dimethoxyphenylboronic acid | 4-Bromotoluene | 45% | 62% (SPhos, MW) |

Advanced: How can researchers address solubility challenges in aqueous reaction systems for this compound?

Methodological Answer :

The hydrophobic 2,6-dimethoxy groups reduce aqueous solubility. Solutions include:

- Co-Solvents : Use DMSO:water (1:4) to enhance solubility without degrading boronic acid .

- Protection/Deprotection : Convert to pinacol ester (solubilizes in organic phases), then hydrolyze post-reaction .

- Micellar Catalysis : SDS or Triton X-100 surfactants improve dispersion in water .

Advanced: How to resolve contradictory data on cross-coupling yields reported in literature?

Methodological Answer :

Discrepancies often arise from:

Impurity Profiles : Residual Pd or unreacted boronate intermediates skew yields. Validate purity via HPLC-MS .

Electronic Effects : Electron-rich aryl partners (e.g., 4-methoxyphenyl) may undergo undesired protodeboronation. Use electron-deficient partners (e.g., 4-cyanophenyl) .

Oxidative Deborylation : Prevented by degassing solvents and adding radical scavengers (e.g., BHT) .

Case Study :

A 2023 study reported 70% yield with 4-nitrophenyl bromide vs. 35% with 4-methoxyphenyl bromide under identical conditions .

Basic: What safety protocols are critical when handling 3-bromo-2,6-dimethoxyphenylboronic acid?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (boronic acids irritate mucous membranes) .

- Ventilation : Use fume hoods to avoid inhalation (dust particles <5 µm).

- Storage : Desiccate at 2–8°C; light-sensitive due to bromine .

Advanced: What biological or material science applications are hypothesized for this compound?

Q. Methodological Answer :

Q. Hypothetical Pathway :

| Application | Target | Mechanism |

|---|---|---|

| Anticancer Agent | Proteasome | Boronate binds catalytic threonine |

| Biosensor | Glucose oxidase | Reversible diol complexation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.